molecular formula C13H25BrO2 B8807621 Methyl 2-bromododecanoate CAS No. 617-60-7

Methyl 2-bromododecanoate

Cat. No. B8807621
CAS RN: 617-60-7
M. Wt: 293.24 g/mol
InChI Key: FKUJACXGZVGADB-UHFFFAOYSA-N
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Description

Methyl 2-bromododecanoate is a useful research compound. Its molecular formula is C13H25BrO2 and its molecular weight is 293.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-bromododecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromododecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

617-60-7

Product Name

Methyl 2-bromododecanoate

Molecular Formula

C13H25BrO2

Molecular Weight

293.24 g/mol

IUPAC Name

methyl 2-bromododecanoate

InChI

InChI=1S/C13H25BrO2/c1-3-4-5-6-7-8-9-10-11-12(14)13(15)16-2/h12H,3-11H2,1-2H3

InChI Key

FKUJACXGZVGADB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Initially, α-bromolauric acid methyl ester was prepared as follows. Pure lauric acid (100 gm 0.5 mol) was dissolved in thionyl chloride (89 gm, 0.75 mol) at 55° C. under nitrogen. A large amount of hydrogen chloride gas was generated. When all the lauric acid was converted to acid chloride and there was no more HCl gas being generated after stirring for 2.5 hours, bromine (89.25 gm, 0.65 mol) was slowly added to the solution at room temperature. The reaction mixture was stirred for another 8 hours at 45° C. The reaction was then stopped by evaporating additional bromine at 80° C. by bubbling in nitrogen. The crude product, α-bromolauric acid chloride, was cooled to 0° under nitrogen. Pure methanol was then added very slowly to the acid chloride solution at 0° C. The temperature was not allowed to exceed 15° C. during this process. The final crude product, α-bromolauric acid methyl ester, was washed with water several times. The final product was extracted twice with hexane. The NMR results showed that the product was completely pure. The yield of the reaction was about 98% and may be summarized as follows: ##STR7## B. Preparation of Hydroquinone Bislauric Acid Methyl Ester (2)
Quantity
100 g
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reactant
Reaction Step One
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89 g
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reactant
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[Compound]
Name
acid chloride
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89.25 g
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reactant
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Name
Hydroquinone Bislauric Acid Methyl Ester
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Reaction Step Seven

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